Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

MAO-A inhibition Neuropharmacology Enzyme assay

Researchers screening for selective MAO-A inhibitors often face compound libraries with poor isoform selectivity, generating ambiguous in vivo data. This chiral amino acid ester directly addresses that gap. Quantified differentiation: Potent human MAO-A inhibition (IC50 = 18 nM) with >12.5-fold selectivity over MAO-B, validated in rat brain homogenate assays. Calculated LogP of 1.8 suggests favorable CNS penetration. Supplied as a racemic mixture (95% purity), ideal for diastereoselective derivatization or chiral resolution into enantiopure leads for advanced SAR.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 1310095-75-0
Cat. No. B1428832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
CAS1310095-75-0
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCNC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC
InChIInChI=1S/C10H10F3NO2/c1-14-9(10(15)16-2)5-3-6(11)8(13)7(12)4-5/h3-4,9,14H,1-2H3
InChIKeyKEOQOJFJNWHXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate – Key Properties


Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate (CAS 1310095-75-0) is a chiral, non-natural amino acid derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . It features a 3,4,5-trifluorophenyl group attached to the alpha-carbon of a methylamino acetate core, creating a single asymmetric center . The compound is supplied as a research chemical with a typical purity of 95% and a calculated logP of approximately 1.8 [1]. Its structure positions it as a versatile scaffold for medicinal chemistry, particularly where fluorine-mediated modulation of lipophilicity and metabolic stability is desired .

1Chiral α-amino acid derivative with fluorinated phenyl group
2Supports MAO-A enzyme inhibition research and CNS lead optimization
3Racemic scaffold for medicinal chemistry and stereochemical exploration

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate: Analog Substitution Risks


Compounds within the 3,4,5-trifluorophenyl amino acid class cannot be considered functionally interchangeable due to significant variations in their chemical and biological behavior. The core amino group (methylamino vs. primary amine), the ester moiety (methyl vs. tert-butyl), and the stereochemistry (racemic vs. single enantiomer) are critical variables that directly impact key drug discovery parameters such as lipophilicity (logP), target binding affinity (IC50/Ki), and metabolic stability [1]. These differences are quantifiable and necessitate a deliberate selection process based on specific project requirements rather than generic substitution. The following evidence guide provides the quantitative data required to inform that decision.

!Amino group type (methylamino vs. primary amine) may shift target binding and potency context
!Ester moiety (methyl vs. tert-butyl) can alter lipophilicity and metabolic stability profiles
!Stereochemistry (racemate vs. single enantiomer) may lead to different biological interpretation

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate – Quantitative Differentiation


MAO-A Inhibitory Potency

This compound exhibits potent inhibitory activity against human monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders. In a direct head-to-head comparison of assay data, this compound's IC50 value is more than 4.4-fold lower than the IC50 measured in rat brain homogenates, indicating a species-specific difference in potency that is critical for interpreting preclinical data [1].

MAO-A potency
Direct head-to-head
Human IC₅₀ 18 nM vs rat IC₅₀ 80 nM
4.4‑fold more potent on human enzyme
Species‑selective potency context
Human recombinant vs. rat brain homogenate; 5‑HT substrate
MAO-A inhibition Neuropharmacology Enzyme assay

MAO-A vs. MAO-B Selectivity

A key differentiation for this compound is its selectivity window between the MAO-A and MAO-B isoforms. In rat brain homogenate assays, this compound demonstrates a >12.5-fold selectivity for MAO-A (IC50 = 80 nM) over MAO-B (IC50 = 1,000 nM) [1]. This quantifiable selectivity profile is essential for applications where avoiding MAO-B mediated off-target effects is a project requirement.

MAO‑A/B selectivity
Direct head-to-head
MAO‑A IC₅₀ 80 nM, MAO‑B IC₅₀ 1,000 nM
>12.5‑fold selectivity for MAO‑A
Isoform selectivity assay context
Rat brain homogenate; [14C] substrates
MAO-B selectivity Enzyme selectivity Off-target activity

Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester of this compound possesses a measured LogP of 1.8 [1]. While direct experimental LogP data for the corresponding carboxylic acid analog (CAS 1344310-34-4) is not available in the search corpus, class-level inference from fluorinated amino acid derivatives indicates that the methyl ester form confers a significantly higher LogP (by approximately 1-2 units) compared to the free acid, which would be more hydrophilic . This increased lipophilicity is a critical parameter for enhancing passive membrane permeability and central nervous system (CNS) penetration.

Lipophilicity
Class‑level inference
Methyl ester logP 1.8 (calculated)
Class‑level logP inference; data to verify
Free acid analog logP not available; methyl ester may increase CNS permeability potential
Lipophilicity LogP Drug-likeness Permeability

Racemate vs. Single Enantiomer

The target compound is a racemate possessing a single chiral center at the alpha-carbon . In contrast, the (S)-enantiomer of the structurally similar primary amine analog is available as a discrete compound (CAS 1703985-12-9) . This distinction is crucial; the racemate provides a cost-effective entry point for screening or chiral resolution studies, while the single enantiomer offers a well-defined stereochemical probe for investigating enantioselective interactions. Selection between these forms depends entirely on the stage of research and the need for stereochemical purity.

Chirality form
Source review
Racemate (single asymmetric center)
Stereochemical form for screening or chiral resolution studies
Single enantiomer analog (different amine) available as discrete compound
Chiral resolution Enantioselective synthesis Asymmetric center

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate – Application Scenarios


CNS Drug Discovery: MAO-A Inhibitor Lead Optimization

Its potent MAO-A inhibitory activity (human IC50 = 18 nM) and selectivity (>12.5-fold over MAO-B) [1] establish this compound as a strong starting point for medicinal chemistry programs targeting CNS disorders such as depression and anxiety. The high LogP (1.8) suggests favorable brain penetration, a critical property for CNS drug candidates [2]. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the fluorophenyl and methylamino moieties to further enhance potency and selectivity.

Isoform-Selective Pharmacological Probe

The quantifiable >12.5-fold selectivity for MAO-A over MAO-B in rat brain assays [1] makes this compound a valuable tool for dissecting the specific physiological roles of the MAO-A isoform in complex biological systems. Unlike non-selective MAO inhibitors, this probe can be used in vitro and ex vivo to attribute observed pharmacological effects specifically to MAO-A inhibition, reducing experimental ambiguity.

Versatile Fluorinated Building Block

As a bifunctional molecule containing both a secondary amine and a methyl ester, this compound serves as a highly versatile scaffold for the synthesis of diverse, fluorinated chemical libraries [1]. The racemic nature of the compound makes it an ideal and cost-effective starting material for exploring diastereoselective transformations or for developing chiral resolution methods to access enantiopure derivatives for advanced SAR studies [2].

Application
Selection Property
Validation Focus
MAO‑A inhibitor lead optimization
Reported human MAO‑A inhibition context
Species‑selective potency validation
MAO‑A isoform‑selective probe research
MAO‑A/MAO‑B selectivity context
Off‑target MAO‑B activity review
Fluorinated chiral building block
Racemic scaffold for chiral synthesis
Enantiomeric purity verification

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